molecular formula C17H16ClN3O B8740679 2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine CAS No. 827030-69-3

2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine

Cat. No.: B8740679
CAS No.: 827030-69-3
M. Wt: 313.8 g/mol
InChI Key: FSLMXGLQAJMKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the reaction of 2-chloro-4-nitroaniline with ethylamine and 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine
  • N-(2-(4-Methoxyphenyl)ethyl)-2-phenyl-4-quinazolinamine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications .

Properties

CAS No.

827030-69-3

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

2-chloro-N-ethyl-N-(4-methoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C17H16ClN3O/c1-3-21(12-8-10-13(22-2)11-9-12)16-14-6-4-5-7-15(14)19-17(18)20-16/h4-11H,3H2,1-2H3

InChI Key

FSLMXGLQAJMKIZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from (2-chloro-quinazolin-4-yl)-(4-methoxy-phenyl)-amine and ethyl iodide by a procedure similar to example 36 (58% yield). 1H NMR (CDCl3): 7.69-7.72 (m, 1H), 7.53 (ddd, J=8.1, 6.9 and 1.5 Hz, 1H), 7.09-7.14 (m, 2H), 6.94-6.70 (m, 3H), 6.83-6.87 (m, 1H), 4.13 (q, J=7.2 Hz, 2H), 3.87 (s, 1H), 1.30 (t, J=6.9 Hz, 3H).
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